molecular formula C15H22N2O3S2 B2647836 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797562-44-7

4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2647836
CAS No.: 1797562-44-7
M. Wt: 342.47
InChI Key: HTFQZKMCPAJXCC-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane (CAS 1797562-44-7) is a synthetic organic compound with the molecular formula C15H22N2O3S2 and a molecular weight of 342.48 g/mol . This chemical features a 1,4-thiazepane ring system—a seven-membered heterocycle containing nitrogen and sulfur—which is substituted with a phenyl group and a morpholine-sulfonyl moiety. The morpholine ring is a common feature in medicinal chemistry, often employed to enhance solubility and influence the pharmacokinetic properties of a molecule . Compounds containing morpholine and similar heterocycles, such as thiomorpholine, are frequently investigated as starting points for the development of new therapeutic agents and are prevalent in patent literature for their diverse biological activities . Research into morpholine-based compounds has shown their potential in modulating key enzymes implicated in neurodegenerative processes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) . Furthermore, the structural motifs present in this compound are analogous to those found in molecules active in oncology research, including tyrosine kinase inhibitors targeting EGFR and VEGFR pathways . The presence of the sulfonamide functional group also suggests potential for diverse biochemical interactions, as this group is found in compounds with a wide range of pharmacological activities . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Material Safety Data Sheet (MSDS) and handle the compound with appropriate safety precautions, including the use of personal protective equipment in a controlled laboratory environment .

Properties

IUPAC Name

4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c18-22(19,17-8-11-20-12-9-17)16-7-6-15(21-13-10-16)14-4-2-1-3-5-14/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFQZKMCPAJXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane typically involves the reaction of morpholine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of morpholine-4-sulfonyl chloride as a starting material, which is then reacted with a suitable thiazepane precursor in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the thiazepane ring can interact with various biological pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Data Table: Key Structural and Physical Comparisons

Compound Name Core Structure Sulfonyl Group Key Substituent Melting Point (°C) Applications
Target Compound 1,4-Thiazepane Morpholine 7-Phenyl N/A Pharmacological research
4-((4-Fluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,4-Thiazepane 4-Fluorophenyl 7-Phenyl N/A Drug discovery
4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride Benzene Morpholine Sulfonyl chloride 150–152 Synthetic intermediate
4′-Morpholinoacetophenone Acetophenone None Morpholino 96–98 Organic synthesis
4-(Piperidine-4-sulfonyl)-morpholine Piperidine Morpholine None N/A Biochemical probes

Research Findings and Implications

  • Synthetic Flexibility : The morpholine sulfonyl group is often introduced via nucleophilic substitution, as seen in piperidine derivatives . Thiazepane analogs may follow similar routes but require tailored ring-closing strategies.
  • Morpholine sulfonyl groups may modulate solubility and target engagement .
  • Thermal Stability : Morpholine sulfonyl analogs like 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride exhibit high melting points (~150°C), suggesting robustness under thermal stress .

Biological Activity

The compound 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazepane ring, which is known for its diverse biological activities. The morpholine and phenyl groups contribute to its pharmacological profile, enhancing its interaction with biological targets.

Antifungal Activity

Recent studies have demonstrated that thiazepane derivatives exhibit significant antifungal properties. For instance, compounds similar to This compound have been tested against Candida albicans and Candida parapsilosis. The results indicate that certain derivatives possess a minimum inhibitory concentration (MIC) comparable to established antifungal agents like ketoconazole.

Table 1: Antifungal Activity of Thiazepane Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
2dC. albicans1.5
2eC. parapsilosis1.23

The mechanism of action involves the inhibition of ergosterol synthesis by targeting the enzyme CYP51, crucial for fungal cell membrane integrity. Compounds 2d and 2e showed inhibition rates of ergosterol synthesis at 86% and 88%, respectively, after 48 hours of exposure .

Anticancer Potential

Thiazepane derivatives have also been evaluated for their anticancer activity. The structural features of these compounds allow them to interact with various cellular pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study focusing on the cytotoxic effects of thiazepane derivatives revealed that specific compounds significantly inhibited the growth of cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of key signaling pathways.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)Reference
Thiazepane AHeLa15
Thiazepane BMCF-720

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components. The presence of electronegative atoms in the phenyl moiety enhances lipophilicity and facilitates better interaction with biological targets.

Key Findings:

  • Electronegativity: Compounds with higher electronegativity at the para position exhibited enhanced antifungal activity.
  • Lipophilicity: Increased lipophilic character correlates with improved membrane permeability and biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane, and how do reaction conditions influence yield?

The synthesis of morpholine-sulfonyl derivatives often involves sulfonylation reactions. A two-step approach is typical:

Sulfonylation : React morpholine with a sulfonyl chloride (e.g., benzenesulfonyl chloride derivatives) in a polar aprotic solvent like dichloromethane or DMF at 0–25°C.

Cyclization : Introduce the thiazepane ring via nucleophilic substitution or ring-closing metathesis. For example, ethanol at 78°C under reflux has been effective for analogous thiadiazolo-pyrimidine syntheses, yielding >80% efficiency when using stoichiometric amine bases (e.g., triethylamine) .

Q. Key variables :

  • Temperature control during sulfonylation prevents side reactions (e.g., decomposition above 40°C).
  • Solvent choice (DMF vs. ethanol) impacts reaction kinetics and purity .

Q. What analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the thiazepane ring conformation and sulfonyl group position. For example, the morpholine sulfonyl moiety typically shows a singlet at δ 3.6–3.8 ppm (1^1H) and δ 45–50 ppm (13^{13}C) .
  • IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1150–1300 cm1^{-1} and morpholine C-N stretches near 1100 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what challenges arise during purification?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is achievable with gradient elution .
  • Recrystallization : Ethanol or DMF/water mixtures are effective solvents. Challenges include low solubility of sulfonyl derivatives, requiring optimization of solvent ratios .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?

Discrepancies in NMR assignments often arise from conformational flexibility in the thiazepane ring or sulfonyl group orientation. Strategies include:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal splitting at low temperatures (−40°C) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates 1^1H and 13^{13}C shifts for quaternary carbons adjacent to the sulfonyl group .
  • X-ray Crystallography : Definitive structural confirmation, though crystallizing sulfonamides may require slow evaporation from DMF/ethyl acetate .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Solvent Recycling : Ethanol, used in reflux conditions for analogous compounds, can be recovered via distillation (78°C boiling point) to reduce costs .
  • Catalytic Additives : Pd/C or molecular sieves improve cyclization efficiency by absorbing byproducts (e.g., HCl from sulfonylation) .
  • Flow Chemistry : Continuous flow systems mitigate exothermic risks during sulfonylation, enhancing reproducibility at >10 g scales .

Q. How does the sulfonyl-morpholine moiety influence the compound’s reactivity in downstream modifications?

The sulfonyl group is electron-withdrawing, directing electrophilic substitution to the phenyl ring (para position). For example:

  • Nitration : Yields 7-(4-nitrophenyl) derivatives under HNO3_3/H2_2SO4_4 at 0°C.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently at the phenyl group using Pd(PPh3_3)4_4 catalysis .

Q. What experimental designs are recommended for evaluating biological activity (e.g., receptor binding)?

  • Target Selection : Prioritize GABAA_A or serotonin receptors due to structural similarity to benzodiazepine derivatives .
  • In Vitro Assays :
    • Radioligand binding (e.g., 3^3H-diazepam displacement in rat brain membranes).
    • Functional assays (e.g., FLIPR for calcium flux in HEK293 cells expressing GABAA_A subunits) .
  • Dose-Response Curves : Use 0.1–100 µM concentrations to calculate IC50_{50} values. Include positive controls (e.g., diazepam) .

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